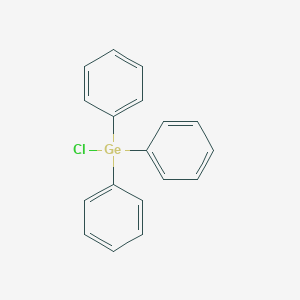

Triphenylgermanium chloride

説明

The exact mass of the compound Triphenylchlorogermane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

chloro(triphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQMBYVVEVFYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061831 | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-24-0 | |

| Record name | Chlorotriphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1626-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylchlorogermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylgermanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of triphenylgermanium chloride?

This technical guide provides an in-depth overview of the physical and chemical properties of triphenylgermanium chloride ((C₆H₅)₃GeCl). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organogermanium compounds. This document consolidates key data, outlines experimental methodologies, and illustrates relevant chemical processes.

Core Physical and Chemical Properties

This compound is an organogermanium compound featuring a central germanium atom bonded to three phenyl groups and one chlorine atom.[1] It presents as a white to light yellow crystalline solid and is a versatile reagent in synthetic chemistry.[1][2]

The following table summarizes the key identifiers and molecular data for this compound.

| Identifier | Value | Reference |

| IUPAC Name | chloro(triphenyl)germane | [1][2] |

| CAS Number | 1626-24-0 | [1][3][4][5] |

| EC Number | 216-617-5 | [2][4] |

| Molecular Formula | C₁₈H₁₅ClGe | [1][2][3] |

| Linear Formula | (C₆H₅)₃GeCl | [2][4] |

| Molecular Weight | 339.4 g/mol | [1][2][6] |

| MDL Number | MFCD00000461 | [2][5] |

Quantitative physical properties are crucial for handling and experimental design. The data below has been compiled from various sources.

| Property | Value | Reference |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 112-115 °C | [2][3][4][5] |

| Boiling Point | 285 °C at 12 mmHg | [3][4] |

| Density | 1.166 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |

Spectroscopic data is essential for the characterization of this compound. While detailed spectra are best consulted directly from spectral databases, general information is available.

| Spectrum Type | Availability | Reference |

| ¹H NMR | Data available | [6][7] |

| ¹³C NMR | Data available | [7] |

| FTIR | Data available | [6] |

| Mass Spectrometry | Data available | [7] |

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions but exhibits reactivity characteristic of organometallic halides.

-

Stability : The compound is stable at normal conditions but may decompose upon heating, releasing hazardous fumes.[1][8] It should be stored in a tightly closed container in a dry, well-ventilated place.[8]

-

Moisture Sensitivity : It is sensitive to moisture and reacts slowly with water.[3] This hydrolysis reaction yields triphenylgermanol and hydrochloric acid.[1]

-

Reactivity with Oxidizing Agents : It may react with strong oxidizing agents.[1][8]

-

Precursor for Synthesis : It is a key starting material for synthesizing other organogermanium compounds.[1] For example, it can react with phosphonic acids to form triphenylgermanium derivatives or with dicarboxylic acids to create bis(triphenylgermanium) dicarboxylates.[1]

The reaction with water is a primary consideration for handling and storage.

References

- 1. Buy this compound | 1626-24-0 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound CAS#: 1626-24-0 [amp.chemicalbook.com]

- 4. 三苯基氯化锗 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. strem.com [strem.com]

- 6. Germane, chlorotriphenyl- | C18H15ClGe | CID 74197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(1626-24-0) 1H NMR spectrum [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

Unveiling the Solid-State Architecture of Triphenylgermanium Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of triphenylgermanium chloride (Ph₃GeCl), a key organogermanium compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, experimental methodologies, and structural insights to facilitate a deeper understanding of this compound's solid-state properties.

Executive Summary

This compound is a crystalline solid that serves as a versatile precursor in organometallic synthesis. Its molecular geometry and intermolecular interactions in the solid state are crucial for understanding its reactivity and potential applications. This guide presents the definitive crystal structure as determined by single-crystal X-ray diffraction, offering a foundational dataset for computational modeling and rational design of new materials and chemical entities.

Crystallographic Data Summary

The crystal structure of this compound was first reported by Dakternieks, Lim, Zobel, and Tiekink in 2000. The crystallographic data, archived in the Crystallography Open Database (COD) under the identifier 7050691, reveals a monomeric structure with the germanium atom at the center of a distorted tetrahedral geometry. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.139(2) |

| b (Å) | 11.234(2) |

| c (Å) | 13.567(3) |

| Angles (°) | |

| α | 90 |

| β | 90 |

| γ | 90 |

| Volume (ų) | 1544.7(5) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.463 |

| Radiation Type | MoKα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293 |

| R-factor | 0.036 |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

Synthesis and Crystallization of this compound

A representative method for the synthesis of this compound suitable for single crystal growth is outlined below. This protocol is based on established procedures for the preparation of organogermanium halides.

Materials:

-

Tetraphenylgermane (Ph₄Ge)

-

Germanium tetrachloride (GeCl₄)

-

Anhydrous toluene

-

Anhydrous hexanes

-

Schlenk flask and standard inert atmosphere glassware

-

Cannula and syringes

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, a Schlenk flask is charged with tetraphenylgermane and anhydrous toluene.

-

Reagent Addition: Germanium tetrachloride is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at reflux for several hours to ensure complete redistribution of the phenyl and chloro ligands. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: Single crystals of this compound are obtained by recrystallization from a suitable solvent system, such as a hot saturated solution in toluene followed by slow cooling, or by vapor diffusion of a less polar solvent like hexanes into a concentrated toluene solution. The resulting crystals are isolated by filtration under an inert atmosphere.

Single-Crystal X-ray Diffraction

The following protocol describes a generalized procedure for the analysis of an air- and moisture-sensitive crystal like this compound.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector

-

Graphite-monochromated MoKα radiation source (λ = 0.71073 Å)

-

Low-temperature device (e.g., nitrogen or helium cryostream)

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope in a glovebox or under a stream of inert gas. The crystal is mounted on a cryoloop using a minimal amount of inert oil (e.g., paratone-N) to protect it from the atmosphere.

-

Data Collection: The mounted crystal is transferred to the diffractometer and cooled to a stable low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected over a range of crystal orientations.

-

Data Processing: The collected diffraction data are integrated and corrected for Lorentz and polarization effects. An empirical absorption correction is typically applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow

The process of determining the crystal structure of this compound follows a logical progression from synthesis to data analysis and final structure validation.

Conclusion

This technical guide provides essential data and procedural information on the crystal structure of this compound. The presented crystallographic parameters offer a precise model of its solid-state architecture, while the detailed experimental protocols serve as a valuable resource for researchers working with this and related organometallic compounds. This foundational knowledge is critical for the advancement of synthetic chemistry and the development of new technologies based on organogermanium compounds.

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of Triphenylgermanium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for triphenylgermanium chloride ((C₆H₅)₃GeCl). The information detailed herein is intended to support research and development activities where the accurate characterization of this organometallic compound is essential. This document presents tabulated spectral data, detailed experimental protocols for data acquisition, and a logical visualization of the structure-spectrum relationship.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound, recorded in deuterated chloroform (CDCl₃), reveal characteristic signals corresponding to the phenyl protons and carbons. Due to the electronegativity of the germanium and chlorine atoms, the aromatic protons and carbons exhibit distinct chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays a complex multiplet pattern in the aromatic region, typically between 7.40 and 7.70 ppm. The signals correspond to the ortho, meta, and para protons of the three phenyl rings. Based on available spectral data, the approximate chemical shifts are presented in Table 1. The signals for the meta and para protons often overlap, forming a complex multiplet, while the ortho protons appear slightly downfield.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ [1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Ortho-H | ~ 7.64 | Multiplet |

| Meta/Para-H | ~ 7.43 - 7.46 | Multiplet |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows four distinct signals for the phenyl carbons, corresponding to the ipso, ortho, meta, and para positions. The chemical shifts are influenced by the germanium substituent and the chlorine atom. A referenced publication provides the following assignments.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Ipso-C | 134.9 |

| Ortho-C | 134.2 |

| Meta-C | 129.2 |

| Para-C | 131.0 |

Note: The specific data is referenced from M.J. Vaickus and D.G. Anderson, Org. Magn. Resonance 14, 278 (1980), as cited in spectral databases.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires careful sample preparation and instrument setup, particularly given its potential sensitivity to air and moisture. The following is a detailed protocol for obtaining ¹H and ¹³C NMR spectra.

1. Sample Preparation (under Inert Atmosphere)

This compound is a solid that may be sensitive to atmospheric moisture. Therefore, sample preparation should ideally be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Materials:

-

This compound (5-10 mg for ¹H NMR; 20-30 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃), anhydrous grade, stored over molecular sieves

-

5 mm NMR tube, oven-dried

-

Glass vial and spatula, oven-dried

-

Septum and parafilm

-

-

Procedure:

-

In a glovebox or under a positive pressure of inert gas (e.g., nitrogen or argon), weigh the desired amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial.

-

Gently swirl the vial to ensure the complete dissolution of the solid.

-

Using a clean, dry pipette, transfer the solution into an oven-dried 5 mm NMR tube.

-

Securely cap the NMR tube with a septum and seal with parafilm to prevent solvent evaporation and atmospheric contamination.

-

Remove the NMR tube from the inert atmosphere for immediate analysis.

-

2. NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Pulse Sequence: Standard single-pulse (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

Spectral Width: 0-10 ppm

-

Temperature: 298 K

-

Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

-

Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.

-

Structure-Spectrum Correlation

The relationship between the chemical structure of this compound and its NMR signals can be visualized as a logical flow. The central germanium atom influences the electronic environment of the attached phenyl rings, leading to the observed chemical shifts for the different protons and carbons.

References

An In-depth Technical Guide to the Solubility of Triphenylgermanium Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triphenylgermanium chloride in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document summarizes available solubility data, details experimental protocols for solubility determination, and presents relevant workflows and potential biological pathways in a clear, structured format.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information for analogous compounds and general chemical principles, a qualitative assessment of its solubility in various common organic solvents has been compiled. For drug development and research applications where exact concentrations are critical, it is highly recommended to experimentally determine the solubility in the specific solvent and conditions of interest.

| Solvent | Chemical Formula | Solvent Type | Solubility of this compound |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Non-Polar | Likely soluble |

| Toluene | C₇H₈ | Non-Polar | Likely soluble |

| Benzene | C₆H₆ | Non-Polar | Likely soluble |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Miscible[1] |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (An analogous compound, triphenylmethyl chloride, has a reported solubility of 0.1 g/mL) |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible[1] |

| Acetone | C₃H₆O | Polar Aprotic | Likely soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Likely soluble |

| Methanol | CH₃OH | Polar Protic | Likely soluble |

| Water | H₂O | Polar Protic | Insoluble[2] |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods are recommended.

Gravimetric Method (Shake-Flask)

This is a conventional and widely used method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the solid phase. This can be achieved by:

-

Decantation: Carefully pouring off the supernatant.

-

Centrifugation: To pellet the solid, followed by decantation.

-

Filtration: Using a syringe filter compatible with the organic solvent (e.g., PTFE).

-

-

-

Quantification:

-

Accurately measure a known volume of the clear, saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a rotary evaporator or under a stream of inert gas) to obtain the dry, dissolved solid.

-

Weigh the residue to determine the mass of this compound that was dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Spectroscopic Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at a specific wavelength (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

After phase separation, dilute an accurately measured aliquot of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

Visualizations

Experimental Workflow for Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway for Anticancer Activity

This compound has demonstrated cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent.[1] While the exact mechanism is still under investigation, a plausible signaling pathway leading to apoptosis is depicted below.

Caption: Potential mechanism of anticancer action.

References

Unlocking the Reactivity of the Ge-Cl Bond in Triphenylgermanium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of the germanium-chlorine (Ge-Cl) bond in triphenylgermanium chloride ((C₆H₅)₃GeCl). This organogermanium compound serves as a versatile synthon in various chemical transformations, and a thorough understanding of its core reactivity is paramount for its effective utilization in research and development, including pharmaceutical applications. This document provides a comprehensive overview of its key reactions, detailed experimental protocols, and quantitative data to facilitate its application in the laboratory.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the polar Ge-Cl bond. The germanium atom, being more electropositive than chlorine, is susceptible to nucleophilic attack, leading to the cleavage of the Ge-Cl bond and the formation of new bonds with a variety of nucleophiles. The three phenyl groups attached to the germanium atom exert significant steric and electronic effects, influencing the reaction kinetics and the stability of intermediates.

The fundamental reactions of this compound can be categorized as follows:

-

Hydrolysis: Facile reaction with water or hydroxide ions to form triphenylgermanol.

-

Nucleophilic Substitution: Reaction with a wide range of nucleophiles, including organometallic reagents (Grignard and organolithium), alkoxides, and amines, to form new Ge-C, Ge-O, and Ge-N bonds, respectively.

-

Reduction: Conversion to triphenylgermane through reaction with hydride-donating reducing agents.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure and reactivity of this compound.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₈H₁₅ClGe | [1][2] |

| Molecular Weight | 339.40 g/mol | [1][2] |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 285 °C @ 12 mmHg | [1] |

| Structural Parameters | ||

| Ge-Cl Bond Length | 2.1910(4) Å (in a related aminopropyl substituted chlorogermane) | [3] |

| Reactivity Data | ||

| Hydrolysis | Readily occurs in the presence of water/moisture | [4] |

| Nucleophilic Substitution | Reacts with strong nucleophiles like Grignard and organolithium reagents | [5][6][7][8] |

| Reduction | Can be reduced by strong hydride donors like LiAlH₄ | [9][10][11] |

Key Reaction Pathways and Mechanisms

The primary reaction pathways of this compound involve the heterolytic cleavage of the Ge-Cl bond.

Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic attack of water or hydroxide ion on the germanium center, leading to the formation of triphenylgermanol, a stable, crystalline solid. The reaction is typically rapid and is often a competing reaction if moisture is not rigorously excluded from other reaction systems.

Nucleophilic Substitution

Nucleophilic substitution reactions are central to the synthetic utility of this compound. Strong nucleophiles, such as carbanions from Grignard and organolithium reagents, readily displace the chloride ion. These reactions are powerful tools for the formation of new carbon-germanium bonds.

Reduction

The Ge-Cl bond can be reduced to a Ge-H bond using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic attack of a hydride ion on the germanium center, forming the corresponding triphenylgermane.

Detailed Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Organogermanium compounds should be handled with care, and exposure should be minimized.[1]

Protocol 1: Hydrolysis to Triphenylgermanol

Objective: To synthesize triphenylgermanol via the hydrolysis of this compound.

Materials:

-

This compound

-

Acetone

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add an excess of water dropwise while stirring. A white precipitate of triphenylgermanol will form immediately.

-

To ensure complete hydrolysis, attach a reflux condenser to the flask and heat the mixture to reflux for 1 hour with vigorous stirring.

-

After cooling to room temperature, collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of water to remove any unreacted starting material and hydrochloric acid formed during the reaction.

-

The crude triphenylgermanol can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield fine, white crystals.

-

Dry the purified product in a desiccator.

Expected Outcome: Formation of a white, crystalline solid, triphenylgermanol.

Protocol 2: Nucleophilic Substitution with a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Objective: To form a new Ge-C bond by reacting this compound with phenylmagnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

-

Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

Place magnesium turnings in the three-neck flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting grey-black solution is the Grignard reagent.

Part B: Reaction with this compound

-

In a separate, dry flask, dissolve this compound in anhydrous diethyl ether under an inert atmosphere.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of this compound to the cooled Grignard reagent via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, tetraphenylgermane.

-

The product can be purified by recrystallization or column chromatography.

Expected Outcome: Formation of tetraphenylgermane, a white solid.

Protocol 3: Reduction to Triphenylgermane with Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce the Ge-Cl bond of this compound to a Ge-H bond.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

-

Ice bath

-

Water

-

Dilute sulfuric acid or hydrochloric acid

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Set up a dry three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

In the flask, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere. Cool the suspension in an ice bath. Caution: LiAlH₄ reacts violently with water.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a controlled rate to maintain a gentle reaction.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a few hours.

-

Cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution until the grey precipitate dissolves and two clear layers are formed.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude triphenylgermane.

-

The product can be purified by recrystallization or distillation under reduced pressure.

Expected Outcome: Formation of triphenylgermane, a colorless liquid or low-melting solid.

Conclusion

This compound is a valuable starting material in organogermanium chemistry, offering a reactive Ge-Cl bond that can be readily transformed through hydrolysis, nucleophilic substitution, and reduction. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their synthetic endeavors. Careful control of reaction conditions, particularly the exclusion of moisture for non-hydrolytic reactions, is crucial for achieving high yields and product purity.

References

- 1. This compound 97 1626-24-0 [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. gelest.com [gelest.com]

- 5. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety and Handling of Triphenylgermanium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for triphenylgermanium chloride. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions for safe laboratory use.

Chemical Identification and Physical Properties

This compound is an organometallic compound with the chemical formula (C₆H₅)₃GeCl.[1] It is commonly used as a reagent and precursor in various chemical syntheses.[1]

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅ClGe | [1][2][3] |

| Molecular Weight | 339.4 g/mol | [1][3][4] |

| Appearance | White to yellow powder or crystals | [1] |

| Melting Point | 114-115 °C | [1][4][5] |

| Boiling Point | 285 °C / 12 mmHg | [4][5] |

| Solubility in Water | Insoluble | [1] |

| CAS Number | 1626-24-0 | [4][5] |

| EC Number | 216-617-5 | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3]

| Hazard Classification | GHS Code | Description | References |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2][3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2][3] |

| Skin Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [2][3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1][4] |

Signal Word: Warning[1][2][3][4]

Hazard Pictogram: Irritant[3]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and prevent adverse health effects. Engineering controls and appropriate personal protective equipment should be utilized.

| Precautionary Statement | GHS Code | Description | References |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][4] |

| Prevention | P270 | Do not eat, drink or smoke when using this product. | [2] |

| Prevention | P280 | Wear protective gloves, protective clothing, eye protection. | [2][4] |

| Response | P302 + P352 + P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. | [2][4] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse. | [2] |

Recommended Personal Protective Equipment:

-

Eye Protection: Safety glasses or a face-shield if the situation requires[2]

-

Skin and Body Protection: Protective clothing and boots as needed[2]

First Aid Measures

In the event of exposure to this compound, immediate first aid is essential.

| Exposure Route | First Aid Measures | References |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [2] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2] |

Storage and Disposal

Proper storage and disposal are necessary to prevent accidents and environmental contamination.

-

Storage: Keep container tightly closed and store in a cool, dark, and well-ventilated place.[2] Store away from incompatible materials such as oxidizing agents.[2] The compound is also noted to be moisture-sensitive.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound should be developed with a thorough risk assessment. While specific experimental protocols are not provided in the safety data sheets, the following general guidelines should be followed:

-

Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment that considers the hazards of this compound and all other reagents being used.

-

Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment: Ensure all personnel are wearing the appropriate PPE as outlined in Section 3.

-

Waste Disposal: Have a designated and properly labeled waste container for all this compound-containing waste.

-

Emergency Procedures: Ensure all personnel are aware of the location of safety showers, eyewash stations, and fire extinguishers, and are familiar with the emergency procedures.

Hazard Mitigation Workflow

The following diagram illustrates a logical workflow for identifying and mitigating the hazards associated with this compound.

Caption: Hazard Mitigation Workflow for this compound.

References

The Dual Nature of the Triphenylgermyl Group: An In-depth Technical Guide on its Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylgermyl group (-GePh₃), a bulky organometallic substituent, presents a unique combination of electronic and steric properties that are of significant interest in various fields of chemical research, including medicinal chemistry and materials science. Understanding these effects is crucial for the rational design of molecules with tailored reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the electronic and steric characteristics of the triphenylgermyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. While direct experimental determination of some parameters for the triphenylgermyl group itself is not extensively reported, this guide draws upon data from analogous compounds and computational studies to provide a thorough analysis.

Electronic Effects of the Triphenylgermyl Group

The electronic influence of a substituent on a molecule is a critical determinant of its reactivity. This is often quantified using Hammett and related parameters, which describe the electron-donating or electron-withdrawing nature of a group.

Hammett Substituent Constants (σ)

For instance, studies on related trihalogermyl groups show them to be electron-withdrawing. It is plausible that the triphenylgermyl group exhibits a mild electron-donating effect through hyperconjugation and a weak electron-withdrawing inductive effect due to the electronegativity of germanium relative to carbon. The overall effect is likely a small net electronic influence.

Table 1: Hammett Substituent Constants for Related Germanium-Containing Groups

| Substituent | σ_m | σ_p | Reference |

| -GeBr₃ | 0.66 | 0.73 | [1] |

| -GeCl₃ | 0.71 | 0.79 | [1] |

| -GeF₃ | 0.85 | 0.97 | [1] |

Note: Data for the triphenylgermyl group is not available in the cited literature; these values for related compounds are provided for context.

Inductive and Resonance Effects

The electronic influence of the triphenylgermyl group can be dissected into inductive and resonance effects.

-

Inductive Effect (-I): Germanium is more electropositive than carbon, which would suggest a weak electron-donating inductive effect. However, the collective electronegativity of the three phenyl rings can modulate this effect.

-

Resonance Effect: The potential for d-orbital participation in germanium is a topic of debate, but some degree of pπ-dπ interaction with the aromatic ring could contribute to a resonance effect.

The overall electronic character is a subtle balance of these competing factors.

Steric Effects of the Triphenylgermyl Group

The sheer size of the triphenylgermyl group is its most prominent feature, leading to significant steric hindrance that can profoundly influence reaction rates and molecular conformations.

Taft Steric Parameter (E_s)

The Taft equation separates the electronic and steric effects of substituents. The steric parameter, E_s, quantifies the steric bulk of a group. Similar to the Hammett constants, a definitive experimental E_s value for the triphenylgermyl group is not widely reported. However, it is expected to be a large negative value, indicative of substantial steric hindrance, likely greater than that of the tert-butyl group (E_s = -1.54).

Cone Angle (θ)

A more direct measure of the steric bulk of a ligand is its cone angle, which is the solid angle formed at the metal center by the ligand.[2] While originally developed for phosphine ligands in organometallic chemistry, the concept can be extended to the triphenylgermyl group. The cone angle is influenced by the Ge-C bond lengths and the C-Ge-C bond angles. Given the tetrahedral geometry around the germanium atom and the propeller-like arrangement of the phenyl rings, the triphenylgermyl group is expected to have a large cone angle, effectively shielding one face of a molecule.

Structural Parameters from X-ray Crystallography

X-ray crystallography provides precise data on bond lengths and angles, which are direct indicators of the steric profile of a molecule. Analysis of crystal structures of compounds containing the triphenylgermyl group, such as tetraphenylgermane, reveals the spatial arrangement of the phenyl rings and the overall size of the substituent.

Table 2: Selected Structural Data for Tetraphenylgermane (Ph₄Ge)

| Parameter | Value | Reference |

| Ge-C bond length | ~1.95 Å | Inferred from related structures |

| C-Ge-C bond angle | ~109.5° (tetrahedral) | Inferred from related structures |

| Phenyl ring C-C bond length | ~1.39 Å | Inferred from related structures |

Note: Specific, cited crystallographic data for tetraphenylgermane was not found in the initial searches. These are typical values for similar organogermanium compounds.

Experimental Protocols

Synthesis of Tetraphenylgermane (A Representative Triphenylgermyl Compound)

Objective: To synthesize tetraphenylgermane as a stable, crystalline compound for further characterization.

Materials:

-

Germanium tetrachloride (GeCl₄)

-

Phenylmagnesium bromide (PhMgBr) in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (aqueous, dilute)

-

Magnesium sulfate (anhydrous)

-

Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents

Procedure:

-

A solution of germanium tetrachloride in anhydrous diethyl ether is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of phenylmagnesium bromide (4 equivalents) in diethyl ether is added dropwise to the stirred GeCl₄ solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude tetraphenylgermane can be purified by recrystallization from a suitable solvent system (e.g., ethanol/benzene).

Determination of Hammett Parameters

Objective: To experimentally determine the Hammett substituent constants (σ_m and σ_p) for the triphenylgermyl group.

Principle: The Hammett constants are determined by measuring the acid dissociation constants (K_a) of meta- and para-substituted benzoic acids and comparing them to the K_a of unsubstituted benzoic acid.[3]

Procedure:

-

Synthesis: Synthesize meta- and para-(triphenylgermyl)benzoic acid. This can be achieved through a multi-step synthesis, for example, via lithiation of a protected bromobenzoic acid followed by reaction with triphenylgermyl chloride.

-

pKa Measurement: Determine the pKa of the synthesized acids and benzoic acid under identical conditions (typically in water or a mixed aqueous-organic solvent at a constant temperature, e.g., 25 °C). Potentiometric titration is a common method.

-

Calculation: The Hammett constants are calculated using the following equations:

-

σ_m = pK_a(benzoic acid) - pK_a(m-GePh₃-benzoic acid)

-

σ_p = pK_a(benzoic acid) - pK_a(p-GePh₃-benzoic acid)

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a triphenylgermyl-containing compound.[4]

Procedure:

-

Crystallization: Grow single crystals of the compound of interest suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[4]

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson methods). The structural model is then refined to best fit the experimental data.

NMR Spectroscopy

Objective: To characterize the electronic environment of a molecule containing a triphenylgermyl group.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse sequences are typically used.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the resonances to specific nuclei in the molecule. The chemical shifts of the phenyl protons and carbons attached to the germanium atom provide information about the electronic effects of the triphenylgermyl group.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for a (Triphenylgermyl)benzene Moiety

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H (aromatic) | 7.0 - 7.8 | Complex multiplet pattern. |

| ¹³C (ipso-C attached to Ge) | 135 - 145 | Generally deshielded. |

| ¹³C (ortho-C) | 130 - 140 | |

| ¹³C (meta-C) | 128 - 130 | |

| ¹³C (para-C) | 128 - 130 |

Note: These are approximate ranges based on data for analogous phenyl-substituted compounds and general principles of NMR spectroscopy.

Visualizing the Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic and steric effects of the triphenylgermyl group.

Caption: Competing electronic effects of the triphenylgermyl group.

Caption: Steric shielding of a substrate by the triphenylgermyl group.

Caption: Workflow for the study of triphenylgermyl group effects.

Implications for Drug Development and Research

The distinct properties of the triphenylgermyl group have several implications for its use in research and development:

-

Steric Shielding: The bulky nature of the group can be exploited to protect a specific functional group within a molecule during a multi-step synthesis. It can also be used to direct the approach of a reagent to a less hindered face of a molecule, thereby controlling stereoselectivity.

-

Modulation of Physicochemical Properties: The introduction of a triphenylgermyl group can significantly alter the lipophilicity and solubility of a parent molecule. This is a critical consideration in drug design, as these properties influence absorption, distribution, metabolism, and excretion (ADME).

-

Bioisosteric Replacement: In medicinal chemistry, the triphenylgermyl group could be considered as a bioisostere for other bulky groups, such as the triphenylmethyl (trityl) or triphenylsilyl group. The subtle differences in bond lengths, angles, and electronic properties imparted by the germanium atom may lead to improved biological activity or a more favorable pharmacokinetic profile.

-

Scaffolding in Materials Science: The rigid, tetrahedral geometry of the triphenylgermyl moiety can be utilized in the construction of well-defined three-dimensional molecular architectures for applications in materials science, such as in the design of porous materials or molecular crystals with specific packing arrangements.

Conclusion

The triphenylgermyl group is a substituent with a pronounced steric presence and a more subtle electronic influence. While quantitative data for some of its fundamental parameters are not as readily available as for more common organic functional groups, a combination of experimental data from analogous compounds and computational modeling can provide a robust understanding of its properties. The detailed experimental protocols and conceptual diagrams presented in this guide offer a framework for researchers to investigate and harness the unique electronic and steric effects of the triphenylgermyl group in their respective fields of study. Further experimental work to definitively determine the Hammett and Taft parameters for this group would be a valuable contribution to the field of physical organic chemistry.

References

An In-depth Technical Guide to the Hydrolysis of Triphenylgermanium Chloride to Triphenylgermanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylgermanol through the hydrolysis of triphenylgermanium chloride. This document consolidates essential data, detailed experimental protocols, and mechanistic insights to support research and development in organogermanium chemistry.

Core Concepts

The hydrolysis of this compound is a fundamental transformation in organogermanium chemistry, yielding triphenylgermanol, a versatile intermediate for the synthesis of various germanium-containing compounds. The reaction involves the nucleophilic substitution of the chloride ion by a hydroxyl group.

Quantitative Data Summary

A summary of the key quantitative data for the starting material and the product is presented below for easy reference and comparison.

| Property | This compound | Triphenylgermanol |

| Molecular Formula | (C₆H₅)₃GeCl | (C₆H₅)₃GeOH |

| Molecular Weight | 339.40 g/mol | 320.90 g/mol |

| CAS Number | 1626-24-0[1] | 1529-27-7[2] |

| Melting Point | 114-116 °C[1] | 134-136 °C |

| Boiling Point | 285 °C at 12 mmHg[1] | Not available |

Experimental Protocols

Materials:

-

This compound ((C₆H₅)₃GeCl)

-

Diethyl ether (anhydrous)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) or aqueous ammonia

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Hydrolysis: Slowly add a slight excess of the aqueous base (sodium hydroxide or ammonia solution) to the stirred solution of this compound at room temperature. The reaction is typically rapid.

-

Stirring: Continue stirring the reaction mixture for a period of 1-2 hours to ensure complete hydrolysis.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (diethyl ether) from the aqueous layer.

-

Washing: Wash the organic layer sequentially with distilled water and then with a saturated sodium chloride solution (brine) to remove any remaining base and dissolved water.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Filtration: Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude triphenylgermanol.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or petroleum ether, to obtain pure triphenylgermanol.

Expected Yield:

The yield for this reaction is anticipated to be high, likely in the range of 80-95%, based on the general efficiency of such hydrolysis reactions. However, this would need to be confirmed experimentally.

Spectroscopic Data and Analysis

The structural confirmation of the synthesized triphenylgermanol is crucial and can be achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of triphenylgermanol is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3600-3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium to Strong |

| ~740 and ~700 | Aromatic C-H out-of-plane bend (monosubstituted) | Strong |

| ~850 | Ge-O stretch | Medium |

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl group, confirming the hydrolysis of the Ge-Cl bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of triphenylgermanol in a suitable deuterated solvent (e.g., CDCl₃) would typically exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | Multiplet | 15H | Aromatic protons (ortho, meta, para) |

| Variable (typically ~2-5) | Singlet (broad) | 1H | -OH proton |

The integration of the aromatic protons to the hydroxyl proton in a 15:1 ratio provides strong evidence for the formation of triphenylgermanol. The chemical shift of the hydroxyl proton is often broad and can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For triphenylgermanol, the expected signals are:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-135 | ipso-Carbon (C attached to Ge) |

| ~135-128 | Aromatic CH carbons |

| ~80-70 | ipso-Carbon (C attached to OH in analogous carbinols) |

Specific peak assignments for triphenylgermanol require detailed 2D NMR experiments, but the spectrum will show a characteristic pattern of aromatic carbons and a quaternary carbon signal for the germanium-bound carbon.

Reaction Mechanism and Visualization

The hydrolysis of this compound is generally considered to proceed through a nucleophilic substitution pathway. Given the steric hindrance around the germanium atom and the polarity of the Ge-Cl bond, the reaction likely follows an Sₙ1-like or a concerted Sₙ2 mechanism, depending on the reaction conditions.

Proposed Sₙ1-like Mechanism:

-

Ionization: The polar Ge-Cl bond can undergo heterolytic cleavage, particularly in a polar solvent, to form a transient triphenylgermyl cation ((C₆H₅)₃Ge⁺) and a chloride anion (Cl⁻). The three phenyl groups can help to stabilize the positive charge on the germanium atom through inductive and resonance effects.

-

Nucleophilic Attack: A water molecule or a hydroxide ion then acts as a nucleophile and attacks the electrophilic germanium center of the cation.

-

Deprotonation: If water is the nucleophile, a subsequent deprotonation step occurs to yield the final triphenylgermanol product.

Proposed Sₙ2 Mechanism:

In a concerted Sₙ2 mechanism, the nucleophile (hydroxide ion or water) attacks the germanium center at the same time as the chloride ion departs. This proceeds through a pentacoordinate transition state.

Logical Reaction Workflow

The overall logical flow of the synthesis can be visualized as follows:

Proposed Hydrolysis Mechanism Pathway

The proposed Sₙ1-like mechanism can be illustrated with the following diagram:

This guide provides a foundational understanding of the hydrolysis of this compound to triphenylgermanol. For specific applications, further optimization of the experimental protocol and detailed characterization are recommended.

References

Triphenylgermanium Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 1626-24-0 Molecular Weight: 339.40 g/mol

This technical guide provides an in-depth overview of triphenylgermanium chloride, a significant organogermanium compound with applications in synthetic chemistry, materials science, and burgeoning potential in pharmaceutical development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its properties, synthesis, and biological relevance.

Physicochemical Properties and Identification

This compound is a white crystalline solid that is sensitive to moisture.[1] It is soluble in various organic solvents. Key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1626-24-0 | |

| Molecular Formula | C₁₈H₁₅ClGe | [1][2] |

| Molecular Weight | 339.40 g/mol | |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 285 °C at 12 mmHg | [1] |

| Density | 1.166 g/cm³ | [1] |

| InChI | InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| SMILES | Cl--INVALID-LINK--(c2ccccc2)c3ccccc3 | |

| Synonyms | Chlorotriphenylgermane, Triphenylchlorogermane, Triphenylgermyl chloride | [1] |

Synthesis and Reactivity

A representative experimental workflow for the synthesis of a related organogermanium compound is provided below to illustrate the general laboratory procedures that would be involved.

Representative Experimental Workflow: Synthesis of an Organogermanium Compound

References

A Technical Guide to Commercially Available Triphenylgermanium Chloride: Grades, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available grades and purity of triphenylgermanium chloride, a versatile organogermanium compound with applications in organic synthesis and materials science. This document outlines the typical purity levels offered by various suppliers, discusses potential impurities, and provides detailed experimental protocols for the characterization and purity assessment of this compound.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers in various grades and purities. The selection of a suitable grade is contingent upon the specific requirements of the intended application, with higher purity grades being essential for sensitive applications such as in pharmaceutical research and electronics. A summary of commercially available grades is presented in Table 1.

Table 1: Commercially Available Grades and Purity of this compound

| Supplier | Grade/Product Name | Purity (%) | Notes |

| Sigma-Aldrich | This compound | 97 | General laboratory use. |

| American Elements | This compound | 99 (2N) | High purity grade. |

| American Elements | This compound | 99.9 (3N) | Very high purity grade.[1] |

| American Elements | This compound | 99.99 (4N) | Ultra-high purity grade.[1] |

| American Elements | This compound | 99.999 (5N) | Ultra-high purity grade for sensitive applications.[1] |

| Alfa Aesar | This compound | 98 | |

| Strem Chemicals | This compound | 99 | |

| ChemUniverse | This compound | 97 | [2] |

| EFORU | This compound | 99 - 99.9999 | Offers a wide range of purities.[3] |

Potential Impurities

The purity of commercially available this compound can be affected by impurities arising from the synthesis and handling processes. A primary impurity of concern is the hydrolysis product, bis(triphenylgermyl) ether, which can form upon exposure to moisture. Other potential impurities may include starting materials from the synthesis, such as germanium tetrachloride or phenyl-substituted Grignard or organolithium reagents, as well as other organogermanium byproducts.

Experimental Protocols for Purity Assessment

A comprehensive assessment of the purity of this compound involves a combination of spectroscopic and analytical techniques to identify and quantify the main component and any impurities.

Visual Inspection and Melting Point Determination

-

Objective: To provide a preliminary assessment of purity.

-

Methodology:

-

Visually inspect the sample for any discoloration or presence of foreign particles. Pure this compound is a white to off-white crystalline solid.

-

Determine the melting point of the sample using a calibrated melting point apparatus.

-

Compare the observed melting point to the literature value (typically around 114-116 °C). A broad or depressed melting point range can indicate the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical identity and assess the purity by identifying and quantifying proton and carbon signals.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

-

Spectral width: ~16 ppm.

-

-

Expected Chemical Shifts: The aromatic protons of the phenyl groups will appear as multiplets in the range of δ 7.2-7.8 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single-pulse with proton decoupling.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2 seconds.

-

-

Expected Chemical Shifts: The aromatic carbons will appear in the range of δ 128-135 ppm.

-

-

Data Analysis:

-

Integrate the proton signals and compare the relative integrals to the expected ratios for this compound.

-

Look for any unexpected signals that may indicate the presence of impurities. The presence of a signal around δ 7.0-7.2 ppm could indicate the presence of the hydrolysis product.

-

-

Argentometric Titration for Chloride Content

-

Objective: To quantify the chloride content and thus infer the purity of the this compound.

-

Methodology (Mohr Method):

-

Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample and dissolve it in a suitable solvent mixture that is miscible with water, such as acetone or ethanol (50 mL).

-

Titration:

-

Add 1 mL of 5% w/v potassium chromate indicator solution to the sample solution.

-

Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

-

Perform a blank titration with the solvent and indicator alone to account for any chloride impurities in the reagents.

-

-

Calculation:

-

Calculate the percentage of chloride in the sample using the following formula:

where:

-

V_sample = Volume of AgNO₃ solution used for the sample (mL)

-

V_blank = Volume of AgNO₃ solution used for the blank (mL)

-

M_AgNO3 = Molarity of the standardized AgNO₃ solution

-

35.453 = Molar mass of chlorine ( g/mol )

-

Weight_sample = Weight of the this compound sample (g)

-

-

The theoretical percentage of chloride in pure this compound is approximately 10.44%.

-

-

Karl Fischer Titration for Water Content

-

Objective: To determine the water content, a critical parameter due to the compound's sensitivity to hydrolysis.

-

Methodology (Coulometric or Volumetric):

-

Instrument Setup: Use a calibrated Karl Fischer titrator. For solid samples, a Karl Fischer oven may be used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.[4][5]

-

Sample Preparation: Accurately weigh a suitable amount of the this compound sample directly into the titration vessel or into a sample boat for the oven method. The sample size will depend on the expected water content and the type of titrator used.

-

Titration:

-

Start the titration process. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.

-

-

Calculation:

-

The instrument software will typically calculate the water content automatically in percentage or parts per million (ppm).

-

-

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.

Caption: Workflow for Purity Assessment of this compound.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic reagent and not directly involved in biological signaling pathways, a logical diagram can illustrate the relationship between its purity and its suitability for specific applications.

Caption: Relationship between Purity and Application of this compound.

References

An In-depth Technical Guide to Triphenylgermanium Chloride: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylgermanium chloride, an organogermanium compound, is a versatile reagent and a subject of increasing interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities, particularly its cytotoxic effects on cancer cells.

Nomenclature and Identification

This compound is known by several synonyms, which are often used interchangeably in scientific literature.

-

chlorotriphenylgermane

-

Triphenylchlorogermane

-

Triphenylgermyl chloride

-

Germanium triphenyl chloride

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅ClGe | [1][2][3] |

| Molecular Weight | 339.40 g/mol | [3] |

| Appearance | White to light yellow solid/crystal | [1] |

| Melting Point | 114-115 °C | [2][3] |

| Boiling Point | 285 °C at 12 mmHg | [2][3] |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its application in research and development.

Synthesis of this compound via Grignard Reaction

The most common method for synthesizing this compound is through the reaction of germanium tetrachloride with a phenyl Grignard reagent. The following is a representative protocol adapted from the synthesis of analogous triphenyl compounds.[4]

Reaction Scheme:

GeCl₄ + 3 C₆H₅MgBr → (C₆H₅)₃GeCl + 3 MgBrCl

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Germanium tetrachloride (GeCl₄)

-

Iodine crystal (optional, as an activator)

-

Dry glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings.

-

Under an inert atmosphere, add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or add a small crystal of iodine.

-

Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

-

Reaction with Germanium Tetrachloride:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Prepare a solution of germanium tetrachloride in anhydrous diethyl ether.

-

Slowly add the germanium tetrachloride solution to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate the magnesium salts.

-

Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

-